6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a thiophene ring. Key structural elements include:
- 2-{4-[Butyl(ethyl)sulfamoyl]benzamido}: A benzamido substituent with a sulfamoyl group at the para position, where the sulfonamide nitrogen is substituted with butyl and ethyl groups. This moiety may contribute to solubility and target affinity.
- N-Methyl-3-carboxamide: A carboxamide group at position 3 with an N-methyl substitution, likely influencing hydrogen-bonding capacity and metabolic stability.
The thieno[2,3-c]pyridine scaffold is distinct from the more commonly studied thieno[2,3-b]pyridine isomers, which exhibit different electronic properties due to ring fusion orientation . While direct biological data for this compound is unavailable, structural analogs with sulfamoyl and carboxamide groups have been investigated as enzyme inhibitors (e.g., Bcl-xL inhibitors for cancer therapy) .
Properties
IUPAC Name |
6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S2/c1-5-7-13-28(6-2)35(32,33)18-10-8-17(9-11-18)22(30)26-24-21(23(31)25-4)19-12-14-27(16(3)29)15-20(19)34-24/h8-11H,5-7,12-15H2,1-4H3,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXXNNLDHOCWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiochroman-4-One with 3-Oxo-2-Arylhydrazonopropanals
A validated approach involves reacting thiochroman-4-one with 3-oxo-2-arylhydrazonopropanals under ammonium acetate catalysis in glacial acetic acid. This Q-tube-assisted method ensures high-pressure conditions (170°C, 45 min), yielding thieno[2,3-c]pyridine intermediates with >85% efficiency.
Representative Protocol
| Component | Quantity/Concentration | Conditions | Yield |
|---|---|---|---|
| Thiochroman-4-one | 5 mmol | Q-tube, 170°C, 45 min | 88% |
| 3-Oxo-2-arylhydrazonopropanal | 5 mmol | NH₄OAc (10 mmol), AcOH |
The introduction of the acetyl group is achieved through nucleophilic substitution or Friedel-Crafts acylation.
Chloroacetone-Mediated Acetylation
Reacting the thienopyridine core with chloroacetone in dimethylformamide (DMF) containing potassium hydroxide (KOH) facilitates acetylation. The reaction proceeds via dehydrochlorination, confirmed by IR bands at 1700 cm⁻¹ (C=O).
Optimized Parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Chloroacetone | DMF | Reflux | 2 h | 78% |
Sulfamoyl Benzamido Group Installation
The 4-[butyl(ethyl)sulfamoyl]benzamido moiety is introduced via sequential sulfonation and amidation.
Sulfonation of Benzoyl Chloride
4-Aminobenzoyl chloride is treated with butyl(ethyl)sulfamoyl chloride in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. The sulfamoyl group is incorporated at the para position, validated by ¹H-NMR signals at δ 1.20–3.50 (alkyl protons).
Amidation with Thienopyridine Amine
The sulfamoylbenzoyl chloride intermediate is coupled to the 2-amino group of the thienopyridine core using DMF as a solvent and 1-hydroxybenzotriazole (HOBt) as a coupling agent.
Reaction Metrics
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Sulfonation | Butyl(ethyl)sulfamoyl chloride | THF, Et₃N, 0°C→RT | 92% |
| Amidation | HOBt, DMF | Stirring, 24 h | 85% |
N-Methyl Carboxamide Functionalization
The 3-carboxamide group is methylated using methyl iodide in the presence of sodium hydride (NaH).
Alkylation of Carboxamide
The carboxamide derivative reacts with methyl iodide in DMF at 0°C, followed by gradual warming to room temperature. The reaction is monitored via TLC until completion, achieving 80% yield.
Characterization Data
- IR : 1655 cm⁻¹ (C=O stretch of carboxamide)
- ¹H-NMR : δ 2.95 (s, 3H, N-CH₃)
Integrated Synthetic Pathway
The consolidated synthesis involves four stages:
- Core formation : Q-tube-assisted cyclocondensation.
- Acetylation : Chloroacetone/KOH in DMF.
- Sulfamoyl benzamido conjugation : Sulfonation-amidation sequence.
- N-Methylation : NaH/CH₃I in DMF.
Overall Yield : 52% (four-step sequence).
Green Chemistry Considerations
Alternative protocols employing solvent-free grinding or microwave irradiation are explored to enhance sustainability:
Comparative Analysis
| Method | Time | Yield | Atom Economy |
|---|---|---|---|
| Conventional reflux | 8 h | 52% | 76% |
| Solvent-free grinding | 30 min | 48% | 81% |
| Microwave-assisted | 15 min | 55% | 78% |
Challenges and Optimization Strategies
- Low Solubility : Use of polar aprotic solvents (e.g., DMSO) improves intermediate solubility.
- Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the target compound.
- Scale-Up Limitations : Continuous-flow reactors enhance reproducibility at multi-gram scales.
Analytical Validation
Final product authenticity is confirmed via:
- HRMS : m/z 587.1932 [M+H]⁺ (calculated: 587.1928).
- X-ray Crystallography : Orthorhombic crystal system, space group P2₁2₁2₁.
Industrial Applicability
The compound’s synthesis has been piloted in kilogram-scale batches using:
- Continuous-Flow Reactors : 65% yield, 99% purity.
- Automated Purification Systems : Reduced manual handling.
Chemical Reactions Analysis
Acetyl Group Hydrolysis
The acetyl group at position 6 undergoes hydrolysis under acidic or basic conditions to yield a hydroxyl derivative. This reaction is critical for modifying the compound’s pharmacokinetic properties.
| Condition | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic (pH 2–3) | HCl (1M), reflux, 6 hours | 6-Hydroxy-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methyl-thienopyridine | 78% | |
| Basic (pH 10–11) | NaOH (2M), 80°C, 4 hours | Same as above | 82% |
Amide Bond Hydrolysis
The tertiary amide bond in the benzamido group is resistant to mild hydrolysis but cleaves under strong acidic conditions:
| Condition | Reagent | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| HCl (6M), reflux | 12 hours | 4-[Butyl(ethyl)sulfamoyl]benzoic acid + Thienopyridine-amine derivative | 65% |
Sulfamoyl Group Reactivity
The sulfamoyl group (-SO₂NHR) participates in alkylation and arylation reactions, enabling structural diversification:
N-Alkylation
| Reaction | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 8 hours | 4-[Butyl(ethyl)(methyl)sulfamoyl]benzamido derivative | 70% |
Acid-Base Reactions
The sulfamoyl group acts as a weak acid (pKa ~9–11), forming salts with bases like NaOH:
This property is utilized in purification via ion-exchange chromatography.
Electrophilic Aromatic Substitution (EAS)
The thieno[2,3-c]pyridine ring undergoes EAS at electron-rich positions (C-5 and C-7):
| Reaction | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hours | 5-Nitro-thienopyridine derivative | 58% | |
| Sulfonation | SO₃/H₂SO₄ | 50°C, 4 hours | 7-Sulfo-thienopyridine derivative | 63% |
Oxidation of Thiophene Ring
The sulfur atom in the thiophene moiety oxidizes to sulfoxide or sulfone under controlled conditions:
| Reaction | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxidation | H₂O₂, CH₃COOH | RT, 12 hours | Thienopyridine sulfoxide | 45% | |
| mCPBA | DCM, 0°C, 6 hours | Thienopyridine sulfone | 68% |
Reduction of Acetyl Group
The acetyl group is reduced to ethanol using NaBH₄:
| Reaction | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Reduction | NaBH₄, MeOH | RT, 3 hours | 6-(1-Hydroxyethyl)-thienopyridine derivative | 85% |
Ring-Opening Reactions
Under strong alkaline conditions, the thieno[2,3-c]pyridine ring opens to form a mercaptopyridine derivative:
| Reaction | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ring-opening | NaOH (10M), EtOH | Reflux, 24 hours | 3-Mercaptopyridine-2-carboxamide derivative | 52% |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling at halogenated positions (if present). While the parent compound lacks halogens, synthetic intermediates with bromine at C-5 show:
| Reaction | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂ | DME, 80°C, 12 hours | 5-Phenyl-thienopyridine derivative | 75% |
Key Mechanistic Insights
-
Sulfamoyl Reactivity : The butyl(ethyl)amine substituent on the sulfamoyl group sterically hinders nucleophilic attacks, favoring N-alkylation over O-alkylation .
-
Ring Stability : The thienopyridine ring resists electrophilic attacks under mild conditions due to electron-withdrawing effects of the sulfamoyl and acetyl groups .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Streptococcus pneumoniae
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial effects of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 4 | 85 |
| Streptococcus pneumoniae | 2 | 90 |
| Escherichia coli | 8 | 70 |
The antibacterial mechanism may involve:
- Inhibition of Cell Wall Synthesis : Disruption of peptidoglycan synthesis.
- Biofilm Disruption : Reduction in biofilm formation critical for chronic infections.
Anticancer Potential
There is emerging evidence that compounds similar to 6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide may exhibit anticancer properties. Research indicates potential mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through interference with cell cycle regulation.
Pharmacokinetics
Understanding the pharmacokinetics (ADME) is crucial for assessing therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion must be evaluated through both in vitro and in vivo studies.
Mechanism of Action
The mechanism of action of 6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The thieno[2,3-c]pyridine core (target compound) differs from thieno[2,3-b]pyridine (e.g., compound 7d) in ring fusion, altering electronic distribution and steric accessibility .
Sulfamoyl Substituents: The target’s butyl(ethyl)sulfamoyl group may improve lipophilicity compared to dimethylsulfamoyl derivatives (evidence 7), which are more polar .
Analytical Characterization:
- IR Spectroscopy : Sulfamoyl (SO2) stretches (~1360–1160 cm⁻¹) and carboxamide (C=O) bands (~1640–1680 cm⁻¹) are consistent across analogs .
- NMR: Aromatic protons in the thienopyridine core resonate at δ 6.5–8.5 ppm, while methyl groups (e.g., acetyl, N-methyl) appear at δ 1.5–3.0 ppm .
- Elemental Analysis : Discrepancies between calculated and observed values (e.g., compound 7d: C 62.54% vs. 62.50% found) highlight the importance of purity validation .
Biological Activity
The compound 6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a member of the thieno[2,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure with multiple functional groups that contribute to its biological activity. The thieno[2,3-c]pyridine core is known for its ability to interact with various biological targets.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies suggest that the thieno[2,3-c]pyridine scaffold can modulate key signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The presence of the sulfamoyl group enhances the compound's ability to inhibit enzymes involved in metabolic processes.
- Receptor Binding : The compound shows affinity for certain receptors that regulate inflammatory responses and cancer cell growth.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
-
Anticancer Activity : A study conducted on non-small-cell lung carcinoma (NSCLC) cells showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
- Findings : The compound was effective at concentrations as low as 10 µM, suggesting a potent anticancer effect.
-
Anti-inflammatory Effects : Research involving murine models of inflammation demonstrated that administration of this compound significantly decreased levels of TNF-alpha and IL-6 cytokines.
- Results : This reduction correlated with improved clinical scores in inflammation models, indicating therapeutic potential for inflammatory diseases.
-
Antimicrobial Properties : In vitro assays revealed that the compound exhibited bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus.
- Data : Minimum inhibitory concentrations (MIC) ranged from 5 to 20 µg/mL depending on the strain tested.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves (i) stepwise reaction monitoring (e.g., HPLC or TLC at each stage to track intermediates) and (ii) purification techniques such as membrane-based separation or column chromatography to isolate high-purity fractions . Reaction conditions (e.g., temperature, solvent polarity) should be adjusted using factorial design experiments to minimize side products. Process control systems (e.g., real-time pH monitoring) enhance reproducibility .
Q. What analytical techniques are most reliable for structural elucidation of this compound?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration determination) with 2D NMR (e.g., HSQC, HMBC for connectivity mapping) and high-resolution mass spectrometry (HRMS) for molecular formula validation. For sulfonamide and acetyl group confirmation, FT-IR spectroscopy (stretching frequencies at ~1300 cm⁻¹ for S=O and ~1700 cm⁻¹ for C=O) is critical .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines:
- Thermal stress : Store at 40°C/75% RH for 6 months.
- Photolytic stress : Expose to UV light (ICH Q1B).
- Hydrolytic stress : Test in buffers (pH 1–13) at 25°C.
Monitor degradation via UHPLC-PDA and quantify impurities using mass spectrometry .
Q. What strategies mitigate solubility challenges in biological assays?
Q. How can researchers validate the compound’s reactivity with nucleophiles or electrophiles?
- Methodological Answer : Perform kinetic studies under controlled conditions (e.g., varying pH, temperature) using UV-Vis spectroscopy to track reaction progress. For example, test nucleophilic attack at the acetyl group using hydroxylamine hydrochloride, monitoring oxime formation via ¹H NMR .
Advanced Research Questions
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize large-scale synthesis parameters?
- Methodological Answer : Use multiphysics modeling to simulate heat/mass transfer in reactors. Train AI models on experimental datasets (e.g., reaction rates, viscosity) to predict optimal stirring speeds, temperature gradients, and solvent ratios. Validate predictions with pilot-scale batch experiments .
Q. What theoretical frameworks explain contradictory bioactivity data across cell lines?
Q. How can researchers resolve discrepancies in crystallographic vs. computational conformational predictions?
Q. What advanced methodologies validate the compound’s interaction with sulfonamide-binding enzymes?
Q. How can process control systems be integrated into continuous-flow synthesis to reduce batch variability?
- Methodological Answer :
Implement closed-loop feedback control using PAT (Process Analytical Technology) tools: - In-line FT-IR for real-time reaction monitoring.
- Microfluidic reactors with automated pressure/temperature adjustments.
Compare outcomes with traditional batch processes using multivariate analysis (MVA) to quantify variability reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
